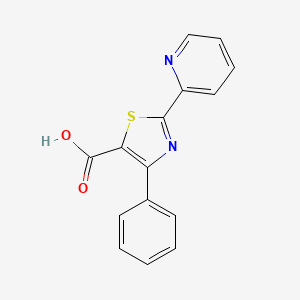

4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid

Description

4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid (CAS 1301738-68-0) is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4, a pyridyl group at position 2, and a carboxylic acid at position 5. Its molecular formula is C₁₅H₁₀N₂O₂S (MW 282.32 g/mol). The compound’s structure combines aromatic and heteroaromatic moieties, making it a versatile scaffold in medicinal chemistry, particularly for targeting enzymes like Lysine ε-Aminotransferase (LAT) and bacterial proteins .

Properties

IUPAC Name |

4-phenyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c18-15(19)13-12(10-6-2-1-3-7-10)17-14(20-13)11-8-4-5-9-16-11/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWYDGNOZTZZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit anticancer properties. 4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid has been studied for its effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that modifications to the thiazole ring can enhance its efficacy against bacteria and fungi, indicating potential for development into new antimicrobial agents .

Material Science

Fluorescent Materials

Due to its unique molecular structure, this compound is being explored for use in fluorescent materials. Its ability to emit fluorescence upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors .

Polymer Chemistry

The compound can be utilized as a building block in the synthesis of polymers with specific optical properties. Its incorporation into polymer matrices may enhance the mechanical and thermal stability of the resulting materials, which is valuable in various industrial applications .

Analytical Chemistry

Chromatography and Mass Spectrometry

this compound is used as a standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its distinct chemical properties allow for accurate quantification and identification of similar compounds in complex mixtures .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Activity of Thiazole Derivatives | Medicinal Chemistry | Induced apoptosis in various cancer cell lines; potential drug candidate. |

| Synthesis of Fluorescent Polymers | Material Science | Enhanced optical properties; application in OLED technology. |

| Analytical Methods Using Thiazoles | Analytical Chemistry | Effective standard for HPLC; improved accuracy in compound identification. |

Mechanism of Action

The mechanism by which 4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Positional Isomers of Pyridyl Substituents

The position of the pyridyl group significantly impacts electronic properties and biological activity:

Key Findings :

Substituent Variations on the Thiazole Core

Modifications to the phenyl or thiazole groups alter lipophilicity and target affinity:

Key Findings :

Functional Group Modifications

Carboxylic acid derivatives and amides demonstrate varied pharmacological outcomes:

Biological Activity

4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a thiazole ring, a phenyl group, and a pyridyl moiety, which contribute to its biological activity.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. The following mechanisms have been identified:

- Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle, leading to G1 phase arrest in cancer cells.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in cancer cells.

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Study on HepG2 Cells : A study demonstrated that this compound exhibited significant cytotoxic effects on HepG2 liver cancer cells with an IC50 value of approximately 15 µM. The mechanism involved mitochondrial dysfunction and increased apoptosis markers such as cleaved caspase-3 .

- Breast Cancer Cell Lines : In experiments involving MCF7 breast cancer cells, the compound showed potent antiproliferative activity, with IC50 values ranging from 10 to 20 µM. The study indicated that treatment led to significant alterations in cell morphology and increased annexin V staining, confirming apoptosis .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 15 | Apoptosis induction |

| Thiazole Derivative A | MCF7 | 12 | Cell cycle arrest |

| Thiazole Derivative B | A549 | 18 | ROS generation |

| Thiazole Derivative C | HeLa | 22 | Inhibition of proliferation |

Preparation Methods

Thiourea-Mediated Thiazole Ring Formation

A widely employed strategy involves the cyclocondensation of thiourea with α-halo carbonyl precursors. For example, 2,3-dichloroacryloyl chloride (II) reacts with substituted anilines (III) in a biphasic toluene-water system under basic conditions (e.g., NaHCO₃ or KHCO₃). The intermediate IIIa undergoes alkanolysis with sodium methoxide to yield IV , which is subsequently treated with thiourea in acidic media (HCl/acetic acid) to form the thiazole core.

Reaction Conditions:

-

Temperature: 60–65°C (reflux)

-

Solvent: Toluene/water (biphasic)

-

Base: Sodium hydrogencarbonate (1–10 equiv)

This method, while robust, requires careful control of stoichiometry to minimize side reactions such as over-alkalization or hydrolysis of the acid chloride intermediate.

Advanced One-Pot Methodologies

Acid-Catalyzed Cyclization

A streamlined one-pot synthesis reported by Chen et al. involves the direct reaction of 2-chloro-6-methylaniline with mucochloric acid-derived intermediates in acetic acid/HCl. Thiourea introduces the thiazole amine, with subsequent purification via charcoal treatment and recrystallization.

Optimization Highlights:

-

Solvent System: Acetic acid/HCl (3:1 v/v) enhances cyclization efficiency.

-

Workup: Distillation removes volatile byproducts, improving purity.

This approach reduces intermediate isolation steps, making it scalable for industrial applications.

Functional Group Interconversion Strategies

Carboxylic Acid Derivatization

The carboxylic acid moiety at position 5 is introduced via hydrolysis of ester precursors or direct carboxylation. For instance, methyl 4-phenyl-2-(2-pyridyl)thiazole-5-carboxylate undergoes saponification with NaOH (50% aqueous) at 40°C, followed by acidification with HCl to precipitate the free acid.

Critical Parameters:

-

Base Concentration: Excess NaOH (2–3 equiv) ensures complete ester hydrolysis.

-

Acidification: Gradual addition of HCl prevents local overheating and decomposition.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Thiazole Formation

The reaction of α-halo carbonyl compounds with thiourea proceeds via nucleophilic attack by the thioamide sulfur, followed by cyclodehydration. Competing hydrolysis of the acid chloride intermediate (II) to 2,3-dichloroacrylic acid is mitigated by maintaining anhydrous conditions and controlled pH.

Side Products:

-

Hydrolysis Byproduct: 2,3-Dichloroacrylic acid (reduced by rapid alkanolate addition).

-

Dimerization: Suppressed via dilute reaction conditions and low temperatures (0–5°C).

Industrial-Scale Process Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine, followed by hydrolysis to yield the carboxylic acid moiety. For example, sodium monochloroacetate is used in aqueous media to introduce the thioether linkage, followed by acidification with ethanoic acid to precipitate the final product . Key intermediates include thiol precursors (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol), which are synthesized using classical thiol-alkylation methods.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of spectral techniques:

- IR Spectroscopy : Confirms the presence of carboxylic acid (-COOH) and thiazole ring vibrations (C=N, C-S).

- NMR (¹H/¹³C) : Identifies aromatic proton environments (pyridyl and phenyl groups) and methylene linkages.

- Chromatography (HPLC/TLC) : Ensures purity (>95%) by monitoring reaction progress and isolating intermediates .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

- Methodological Answer : The compound exhibits limited solubility in polar protic solvents (e.g., water, ethanol) but dissolves in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Preferential solubility in DMF is critical for recrystallization and biological assays .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of derivatives of this compound?

- Methodological Answer : Derivatives can be screened for enzyme inhibition (e.g., alkaline phosphatase) or receptor binding via in vitro assays. For example:

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to target proteins, such as thiazole-dependent enzymes.

- Kinetic Studies : Measure IC₅₀ values using spectrophotometric methods to assess inhibitory potency .

Q. What strategies optimize reaction yields in the synthesis of aryl-substituted thiazole derivatives?

- Methodological Answer : Reaction optimization includes:

- Catalyst Screening : Use of Pd/C or Cu(I) catalysts for cross-coupling reactions to introduce aryl groups.

- Solvent Selection : DCM or THF improves reaction homogeneity for heterocyclic ring formation.

- Stoichiometric Ratios : A 1.5:1 molar ratio of carboxyl component to amine minimizes side products .

Q. How do structural modifications (e.g., fluorophenyl or bromophenyl substituents) impact bioactivity?

- Methodological Answer : Substituent effects are studied via:

- SAR Analysis : Compare IC₅₀ values of derivatives (e.g., 4-fluorophenyl vs. 4-bromophenyl) to identify electron-withdrawing/donating effects.

- X-ray Crystallography : Resolve binding conformations in enzyme-active sites to correlate substituent size with steric hindrance .

Q. How should researchers address discrepancies in reported spectral data for thiazole-carboxylic acid derivatives?

- Methodological Answer : Contradictions arise from:

- Solvent Artifacts : NMR shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Tautomerism : Thiol-thione equilibrium in thiazole derivatives alters IR and UV-Vis spectra. Validate data using high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Critical Analysis of Contradictions

- Synthetic Yield Variability : Discrepancies in yields (e.g., 65% vs. 80%) may stem from trace moisture in solvents, which hydrolyzes intermediates prematurely. Rigorous drying of reagents and anhydrous conditions are recommended .

- Biological Activity Inconsistencies : Variations in IC₅₀ values across studies could reflect differences in assay protocols (e.g., enzyme source, pH conditions). Standardized protocols (e.g., USP methods) should be adopted for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.